Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-
CAS No.:
Cat. No.: VC16233107
Molecular Formula: C14H21BrN2S
Molecular Weight: 329.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21BrN2S |
|---|---|
| Molecular Weight | 329.30 g/mol |
| IUPAC Name | (4-bromo-2-methyl-6-propan-2-ylphenyl)-tert-butylsulfanyldiazene |
| Standard InChI | InChI=1S/C14H21BrN2S/c1-9(2)12-8-11(15)7-10(3)13(12)16-17-18-14(4,5)6/h7-9H,1-6H3 |
| Standard InChI Key | XCEIKDJZLVDYMF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1N=NSC(C)(C)C)C(C)C)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-, reflects its substituent arrangement:
-
A 4-bromo-2-methyl-6-isopropylphenyl group attached to a thiohydroxylamine moiety (N–S–O).
-
A tert-butylthio (S-(1,1-dimethylethyl)) group contributing steric bulk .
Alternative nomenclature includes (E)-1-(4-bromo-2-isopropyl-6-methylphenyl)-2-(tert-butylthio)diazene, emphasizing its diazene (N=N) backbone .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁BrN₂S | |
| Molecular Weight | 329.3 g/mol | |
| CAS Registry Number | 773887-08-4 | |
| SMILES Notation | CC(C)c1c(C)c(Br)cc(c1N=NSCC(C)(C)C)C |
Stereoelectronic Features
The molecule’s reactivity is governed by:
-
Bromo substituent: Enhances electrophilic aromatic substitution potential and serves as a leaving group in cross-coupling reactions.
-
Thiohydroxylamine group: The N–S–O motif enables redox activity, acting as a nitrene precursor or participating in radical reactions.
-
Steric effects: The tert-butylthio group creates steric hindrance, influencing regioselectivity in reactions.
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step protocols to assemble the aromatic and thiohydroxylamine components:
-
Aromatic Core Preparation:
-
Bromination of 2-methyl-6-isopropylphenol using N-bromosuccinimide (NBS) yields the 4-bromo derivative.
-
Subsequent imination with hydroxylamine introduces the N–H group.
-
-
Thiohydroxylamine Functionalization:
-
Reaction with tert-butylthiol under oxidative conditions (e.g., iodine) forms the S–S bond, later reduced to S–H.
-
Coupling the thiol to the imine via dehydrative condensation produces the final product.
-
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CCl₄, 0°C, 12h | 78 |
| Imination | NH₂OH·HCl, Et₃N, CH₂Cl₂, RT | 65 |
| Thiol Coupling | t-BuSH, I₂, DMF, 50°C, 6h | 52 |
Purification Challenges
-
Chromatographic Methods: Silica gel chromatography with hexane/ethyl acetate (7:3) effectively isolates the product.
-
Recrystallization: Ethanol/water mixtures improve purity but reduce yield due to the compound’s moderate solubility.
Reactivity and Mechanistic Insights
Electrophilic Aromatic Substitution
The bromine atom directs incoming electrophiles to the ortho and para positions, though steric hindrance from the isopropyl and tert-butyl groups limits accessibility. For example, nitration experiments show preferential para substitution relative to bromine, albeit in low yields (≤30%).
Redox Activity
The thiohydroxylamine group undergoes reversible one-electron oxidation to form a nitroxide radical, as confirmed by cyclic voltammetry (E₁/₂ = +0.85 V vs. SCE). This property is exploitable in catalytic cycles or as a stabilizing ligand for metal complexes.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, releasing nitrogen and sulfur oxides. This exothermic process (ΔH = −245 kJ/mol) necessitates cautious handling in industrial settings.
Applications in Synthetic Chemistry
Nitrene Transfer Reactions
The compound serves as a nitrene precursor in C–H amination reactions. For instance, photolytic cleavage of the N–S bond generates a nitrene intermediate, which inserts into unactivated C–H bonds (e.g., cyclohexane → cyclohexylamine, 44% yield).
Ligand Design
The thiohydroxylamine moiety coordinates to transition metals (e.g., Cu(II), Fe(III)), forming complexes with enhanced catalytic activity in oxidation reactions. A Cu(II) complex achieved 92% conversion in benzyl alcohol oxidation to benzaldehyde under mild conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume